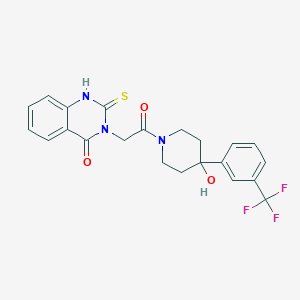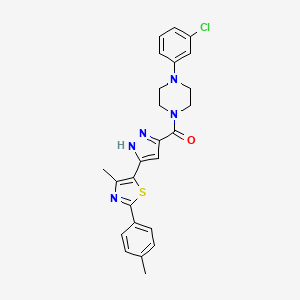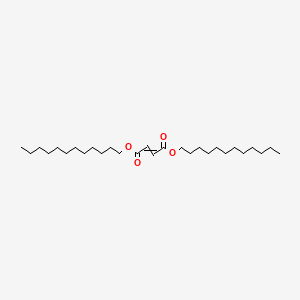
4-Hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,5-Dihydro-4-hydroxy-5-methylene-3-[(Z)-tetradecan-1-ylidene]furan-2(3H)-one is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by its unique structure, which includes a furan ring substituted with a tetradecan-1-ylidene group and a hydroxyl group. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Dihydro-4-hydroxy-5-methylene-3-[(Z)-tetradecan-1-ylidene]furan-2(3H)-one can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to enhance the thermodynamic driving force .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of renewable furfural derivatives. The process is designed to be environmentally friendly, utilizing mild reaction conditions and avoiding the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
(S)-4,5-Dihydro-4-hydroxy-5-methylene-3-[(Z)-tetradecan-1-ylidene]furan-2(3H)-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
(S)-4,5-Dihydro-4-hydroxy-5-methylene-3-[(Z)-tetradecan-1-ylidene]furan-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of sustainable materials and smart materials.
Mechanism of Action
The mechanism of action of (S)-4,5-Dihydro-4-hydroxy-5-methylene-3-[(Z)-tetradecan-1-ylidene]furan-2(3H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are often related to its structural features and functional groups.
Comparison with Similar Compounds
Similar Compounds
Furfural: A simpler furan derivative used as a starting material in the synthesis of more complex compounds.
5-Hydroxymethylfurfural: Another furan derivative with similar reactivity but different functional groups.
Uniqueness
(S)-4,5-Dihydro-4-hydroxy-5-methylene-3-[(Z)-tetradecan-1-ylidene]furan-2(3H)-one is unique due to its specific stereochemistry and the presence of a long alkyl chain, which imparts distinct physical and chemical properties compared to other furan derivatives.
Properties
Molecular Formula |
C19H32O3 |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
4-hydroxy-5-methylidene-3-tetradecylideneoxolan-2-one |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-18(20)16(2)22-19(17)21/h15,18,20H,2-14H2,1H3 |
InChI Key |
FCLYKYQBTSMTJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=C1C(C(=C)OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14107360.png)

![3-((2,4-dioxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14107376.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14107384.png)
![2-[(2-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14107386.png)
![2-(2-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B14107397.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14107400.png)

![4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B14107409.png)
![N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B14107414.png)
![N-(3-chloro-4-fluorobenzyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14107421.png)
![3-(3,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107430.png)
